

The Protein Kinase Inhibitor HA-100: A Technical Guide

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Compound of Interest

Compound Name: HA-100

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **HA-100**, a potent inhibitor of several protein kinases. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of signal transduction and kinase inhibition.

Chemical Properties and Structure

HA-100, chemically known as 1-(5-isoquinolinesulfonyl)piperazine, is a member of the isoquinolinesulfonamide class of compounds. It is available as a free base and as a dihydrochloride salt, each with distinct physicochemical properties.

Table 1: Chemical and Physical Properties of **HA-100** and its Dihydrochloride Salt

Property	HA-100 (Free Base)	HA-100 Dihydrochloride
Chemical Name	1-(5-isoquinolinesulfonyl)piperazine	1-(5-isoquinolinesulfonyl)piperazine dihydrochloride
Synonyms	C-I-QP, 5-(1-piperazinylsulfonyl)isoquinoline	-
Molecular Formula	C ₁₃ H ₁₅ N ₃ O ₂ S	C ₁₃ H ₁₅ N ₃ O ₂ S · 2HCl
Molecular Weight	277.34 g/mol [1]	350.26 g/mol [2]
CAS Number	84468-24-6[1]	210297-47-5[2]
Appearance	-	Off-white solid
Solubility	Insoluble in water; Soluble in DMSO (55 mg/mL) and Ethanol (55 mg/mL)[1]	Soluble in Water (≥ 131.8 mg/mL) and DMSO (20 mg/mL)[2]
Storage	Store at -20°C as a powder[1]	Store at -20°C[2]

Synthesis

A detailed, publicly available, step-by-step protocol for the synthesis of **HA-100** is not readily found in the reviewed literature. However, based on general principles of organic chemistry and information regarding the synthesis of related isoquinolinesulfonamide derivatives, a plausible synthetic route can be outlined. The synthesis of **HA-100** likely proceeds via the reaction of isoquinoline-5-sulfonyl chloride with piperazine.

General Synthetic Scheme:

- **Preparation of Isoquinoline-5-sulfonyl Chloride:** This key intermediate can be synthesized from 5-isoquinolinesulfonic acid by reacting it with a chlorinating agent such as thionyl chloride or an alternative two-step process starting from 5-bromoisoquinoline and thiourea to produce S-isoquinoline isothiurea salt, which is then subjected to oxidative chlorosulfonylation.

- **Reaction with Piperazine:** Isoquinoline-5-sulfonyl chloride is then reacted with piperazine. To favor the formation of the mono-substituted product (**HA-100**), an excess of piperazine is typically used. The reaction is generally carried out in an inert solvent.
- **Purification and Salt Formation:** The resulting crude product is purified using standard techniques such as column chromatography or recrystallization. To obtain the dihydrochloride salt, the purified free base is treated with hydrochloric acid.

Mechanism of Action and Biological Activity

HA-100 is a broad-spectrum protein kinase inhibitor, demonstrating inhibitory activity against several key enzymes involved in cellular signaling pathways. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of these enzymes.

Table 2: Inhibitory Activity of **HA-100** against Various Protein Kinases

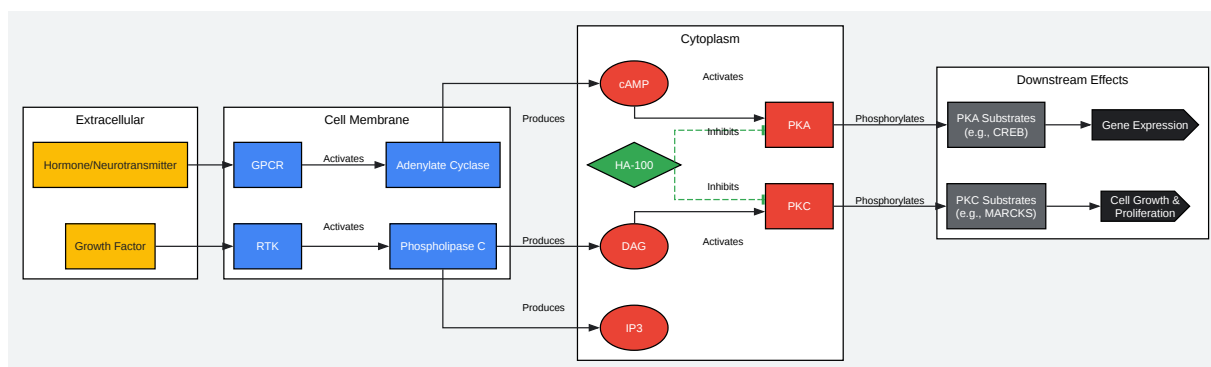
Target Kinase	IC ₅₀ (μM)
cGMP-dependent Protein Kinase (PKG)	4
cAMP-dependent Protein Kinase (PKA)	8
Protein Kinase C (PKC)	12
Myosin Light Chain Kinase (MLCK)	240

Data sourced from multiple suppliers, including Selleck Chemicals and MedChemExpress.[\[2\]](#)[\[3\]](#)

The inhibitory profile of **HA-100** indicates that it preferentially targets cyclic nucleotide-dependent protein kinases (PKA and PKG) and protein kinase C over myosin light chain kinase. This selectivity can be exploited in studies aimed at dissecting the roles of these specific kinases in various cellular processes.

Signaling Pathways

HA-100 exerts its biological effects by interfering with signaling cascades mediated by PKA and PKC. These pathways are crucial for a multitude of cellular functions, including gene expression, proliferation, and apoptosis.



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Figure 1: Simplified PKA and PKC signaling pathways and the inhibitory action of **HA-100**.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of **HA-100** against a target kinase. Specific conditions, such as substrate and buffer composition, may need to be optimized for each kinase.

Objective: To determine the IC_{50} value of **HA-100** for a specific protein kinase.

Materials:

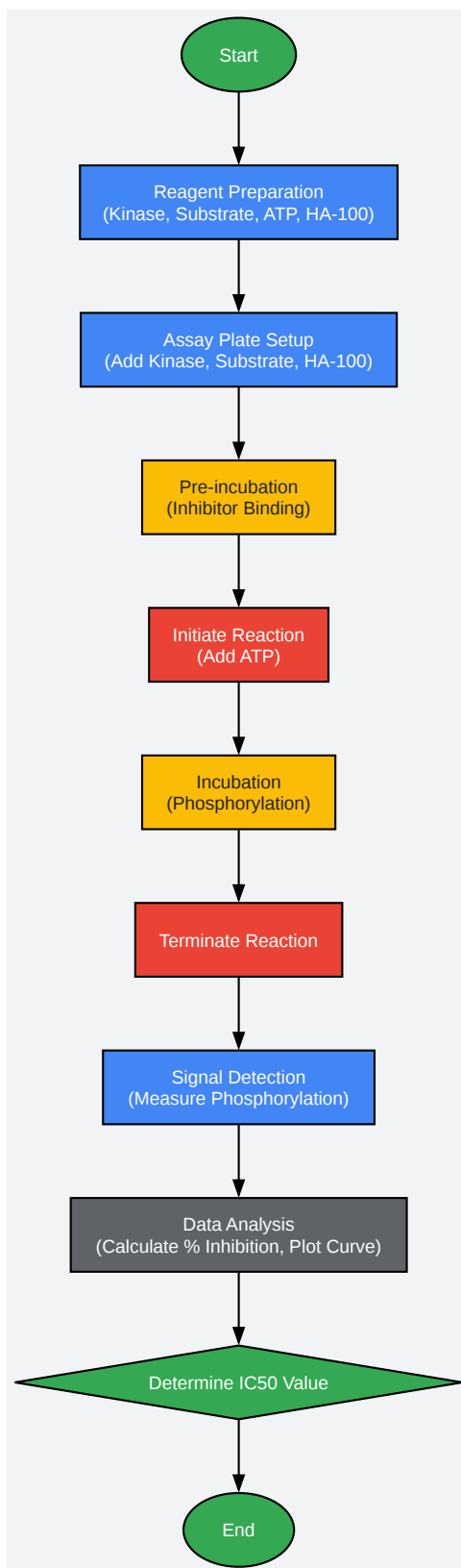
- Recombinant active protein kinase
- Specific peptide or protein substrate for the kinase
- **HA-100** (dissolved in an appropriate solvent, e.g., DMSO)

- ATP (Adenosine Triphosphate)
- Kinase assay buffer (e.g., Tris-HCl, HEPES) containing $MgCl_2$ and other necessary cofactors
- Detection reagent (e.g., $[\gamma\text{-}^{32}P]\text{ATP}$ for radiometric assays, phosphospecific antibody for ELISA, or a fluorescent probe)
- 96-well microplate

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of **HA-100** in DMSO.
 - Prepare serial dilutions of **HA-100** in the kinase assay buffer.
 - Prepare a solution of the target kinase in the assay buffer.
 - Prepare a solution of the substrate in the assay buffer.
 - Prepare a solution of ATP in the assay buffer. The concentration of ATP is often set at or near the Michaelis-Menten constant (K_m) for the specific kinase to ensure sensitivity to competitive inhibitors.
- Assay Setup:
 - In a 96-well microplate, add the kinase, substrate, and **HA-100** (or vehicle control) to each well.
 - Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.
- Initiate Kinase Reaction:
 - Initiate the phosphorylation reaction by adding the ATP solution to each well.
- Incubate:

- Incubate the reaction mixture for a specific time, ensuring the reaction proceeds within the linear range of product formation.
- Terminate Reaction and Detect Signal:
 - Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).
 - Detect the amount of phosphorylated substrate using the chosen detection method (e.g., autoradiography, colorimetry, fluorescence, or luminescence).
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each **HA-100** concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the **HA-100** concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.



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Figure 2: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion

HA-100 is a valuable pharmacological tool for studying the roles of PKA, PKC, and PKG in various biological systems. Its well-characterized inhibitory profile and commercially available forms make it a convenient compound for in vitro and in vivo studies. This technical guide provides essential information to aid researchers in the effective use and interpretation of data generated with **HA-100**. Further research may focus on elucidating the full spectrum of its cellular targets and exploring its potential as a therapeutic agent.

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